![molecular formula C19H19BrN2O3 B2509564 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921542-42-9](/img/structure/B2509564.png)
3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Description
3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structural features of this compound may contribute to its ability to interfere with cancer cell proliferation pathways .
Antimicrobial Properties
Indole derivatives often possess antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. The brominated benzamide structure could play a role in enhancing antimicrobial efficacy. Further studies are needed to evaluate its specific mechanisms of action .
Neuroprotective Effects
Indole compounds have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. The benzoxazepin moiety in this compound could contribute to its neuroprotective potential .
Anti-inflammatory Activity
Indole derivatives exhibit anti-inflammatory effects by targeting various inflammatory pathways. These compounds may inhibit pro-inflammatory cytokines, enzymes, and transcription factors. The presence of the bromine atom in the benzamide ring may enhance its anti-inflammatory properties .
GABA Receptor Modulation
The benzoxazepin scaffold has been associated with GABA receptor modulation. GABA receptors play a crucial role in neurotransmission and neuronal excitability. Investigating the interaction of this compound with GABA receptors could provide insights into its pharmacological effects .
Synthetic Methodology
Given the importance of indole derivatives, researchers continue to explore novel synthetic routes. Investigating the construction of this specific benzoxazepin-indole moiety contributes to the development of efficient synthetic methodologies .
properties
IUPAC Name |
3-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUAIHPGPNMZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide |
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